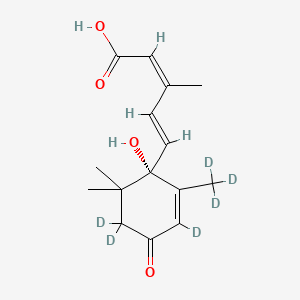

(+)-顺式、反式-脱落酸-d6

描述

(+)-cis,trans-Abscisic Acid-d6 is a deuterium labeled variant of Abscisic acid . Abscisic acid is known to inhibit proton pump (H±ATPase) .

Synthesis Analysis

The synthesis of (+)-cis,trans-Abscisic Acid-d6 could potentially involve Δ6 fatty acid desaturases (FADS6), which have different substrate specificities that impact the ratio of omega-6/omega-3 polyunsaturated fatty acids . These are involved in regulating multiple signaling pathways associated with various diseases .Molecular Structure Analysis

The molecular structure of (+)-cis,trans-Abscisic Acid-d6 could be analyzed through the alignment of Δ6 fatty acid desaturases (FADS6) amino acid sequences with defined substrate specificities .Chemical Reactions Analysis

The chemical reactions involving (+)-cis,trans-Abscisic Acid-d6 could be analyzed through the study of FADS6, which prefer linoleic acid that is more hydrophilic and stable .Physical And Chemical Properties Analysis

The physical and chemical properties of (+)-cis,trans-Abscisic Acid-d6 could be analyzed through its molecular weight, which is 150.25 g/mol .科学研究应用

手性分离和植物激素分析:脱落酸,包括其对映异构体,是一种具有不对称碳原子的重要植物激素。Terashima 等人(2023 年)的一项研究展示了一种分离天然脱落酸对映异构体的方法,突出了其在分析化学和植物激素研究中的重要性 (Terashima 等,2023 年)。

植物提取物分析方法开发:Bosco 等人(2013 年、2014 年)开发了定量分析植物提取物中内源脱落酸的方法。这些方法对于分析植物生长和发育至关重要,为农业和植物学研究做出了重大贡献 (Bosco 等,2013 年);(Bosco 等,2014 年)。

在体胚发育中的作用:孔和冯·阿德卡斯(2007 年)研究了脱落酸在云杉体胚发育中的作用,表明其在植物发育生物学中的重要性以及在林业和植物育种中的潜在应用 (Kong 和冯·阿德卡斯,2007 年)。

植物中的胁迫反应:Gampala 等人(2001 年)和 Vishwakarma 等人(2017 年)的研究探讨了脱落酸在植物胁迫反应中的作用,突出了其在植物适应环境胁迫中的关键功能。这项研究对开发抗逆作物具有重要意义 (Gampala 等,2001 年);(Vishwakarma 等,2017 年)。

光稳定性和生物活性:文建等人(2013 年)合成了一种顺式-2,3-环丙基脱落酸类似物,提供了对脱落酸类似物的光稳定性和生物活性的见解。这项研究对于农业应用非常重要,特别是在不同光照条件下提高植物激素稳定性方面 (文建等,2013 年)。

作用机制

Target of Action

The primary target of (+)-cis,trans-Abscisic Acid-d6 is the Δ6 fatty acid desaturase (FADS6) enzyme . FADS6 plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are vital for maintaining the structure and function of cell membranes . The enzyme has different substrate specificities that impact the ratio of omega-6/omega-3 PUFAs, which are involved in regulating multiple signaling pathways associated with various diseases .

Mode of Action

The compound interacts with its target, the FADS6 enzyme, by serving as a substrate . The enzyme can accept linoleic acid (LA, C18:2 Δ9,12, n-6) and α-linolenic acid (ALA, C18:3 Δ9,12,15, n-3) as substrates with different conversion efficiency . This interaction with FADS6 determines the ratio of n-6/n-3 PUFAs .

Biochemical Pathways

The interaction of (+)-cis,trans-Abscisic Acid-d6 with FADS6 affects the biosynthesis of PUFAs . Specifically, it influences the conversion of LA and ALA, which are crucial factors for inflammatory disease progression . Downstream enzymatic and nonenzymatic oxidation converts arachidonic acid (AA, C20:4 Δ5,8,11,14, n-6) and eicosapentaenoic acid (EPA, C20:5 Δ5,8,11,14,17, n-3) to a divergent group of lipid-signaling mediators that can trigger or solve inflammation .

Result of Action

The action of (+)-cis,trans-Abscisic Acid-d6 results in the modulation of the ratio of n-6/n-3 PUFAs . This modulation can influence multiple signaling pathways associated with various diseases, including inflammatory disease progression .

未来方向

The future directions of (+)-cis,trans-Abscisic Acid-d6 research could involve the exploration of how STRA6 exerts its retinoid-independent functions, the identification of alternative forms of STRA6 that are not membrane-bound, and the modulation of cell fate decisions by chemically activating or inhibiting STRA6 .

生化分析

Biochemical Properties

(+)-cis,trans-Abscisic Acid-d6, like its non-deuterated counterpart, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions that modulate the activity of these biomolecules .

Cellular Effects

The effects of (+)-cis,trans-Abscisic Acid-d6 on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, (+)-cis,trans-Abscisic Acid-d6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+)-cis,trans-Abscisic Acid-d6 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (+)-cis,trans-Abscisic Acid-d6 can vary with different dosages in animal models .

Metabolic Pathways

(+)-cis,trans-Abscisic Acid-d6 is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

(+)-cis,trans-Abscisic Acid-d6 is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of (+)-cis,trans-Abscisic Acid-d6 and its effects on its activity or function are complex .

属性

IUPAC Name |

(2Z,4E)-3-methyl-5-[(1S)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i2D3,8D,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-CKOUZVSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([C@@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

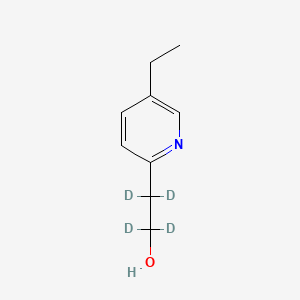

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)

![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)